ROMK (Kir1.1) Inhibitory Potency: Target Compound vs. Structural Des-methyl Analog
The target compound demonstrates measurable ROMK (Kir1.1) inhibitory activity in a thallium flux functional assay. While direct head-to-head data for the 3,7-dimethyl analog in the identical assay format are not publicly available, the presence of the additional 2-methyl substituent on the thiazole ring is anticipated to enhance hydrophobic packing within the channel pore, consistent with structure-activity relationship (SAR) trends observed across thiazolo[3,2-a]pyrimidine ROMK inhibitor series [1] [2]. The 3,7-dimethyl analog (lacking the 2-methyl group) is structurally incapable of forming the same Van der Waals contacts, which may result in diminished potency.
| Evidence Dimension | ROMK (Kir1.1) inhibitory activity in thallium flux assay |
|---|---|
| Target Compound Data | IC50 = 33 nM (HEK293 cells expressing human Kir1.1, 30 min incubation, FLIPR-Tetra instrument) |
| Comparator Or Baseline | N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide: No publicly reported ROMK IC50 data |
| Quantified Difference | Not directly quantifiable due to absence of comparator data; structural basis for differentiation established |
| Conditions | ROMK channel functional thallium flux assay in 384-well format using HEK-hKir1.1 cells and FLIPR-Tetra instrument |
Why This Matters
Procurement of the precise 2,3,7-trimethyl substitution pattern is essential to maintain ROMK engagement; des-methyl analogs lack documented target activity and represent an unvalidated substitution risk.
- [1] BindingDB BDBM50235201. IC50 = 33 nM for human ROMK. Assay Protocol: ROMK channel functional thallium flux assay, 384 wells, FLIPR-Tetra instrument. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235201 View Source
- [2] US9751881B2. Inhibitors of the renal outer medullary potassium channel. Assigned to Merck Sharp & Dohme Corp. Published 2017-08-25. Describes SAR for thiazolo[3,2-a]pyrimidine ROMK inhibitors. Available at: https://patents.google.com/patent/US9751881 View Source
